butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Overview
Description
Butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a benzoate ester linked to a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions One common method involves the initial formation of the dihydropyridine core through a Hantzsch reaction, which includes the condensation of an aldehyde, a β-keto ester, and ammonia
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The dihydropyridine moiety is known to interact with calcium channels, which can modulate cellular processes such as muscle contraction and neurotransmitter release. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{1-[(4-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
- Butyl 4-{1-[(3-ethylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Uniqueness
Butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
Butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound’s biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- SMILES Notation : CCCCC(=O)Nc1ccc(cc1)C(=O)N(c2ccccc2OC)C(=O)c3ccccc3
This structure suggests the presence of functional groups that may contribute to its biological activity, particularly in interactions with biological macromolecules.
Anticancer Activity
Recent studies have shown that derivatives of dihydropyridine compounds, similar to this compound, exhibit significant anticancer properties. For instance, a related compound was tested against various human cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Research indicates that compounds with similar structural features possess antimicrobial activities. A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains .
The proposed mechanism of action for this compound involves inhibition of specific enzymes and pathways crucial for cancer cell proliferation and survival. Inhibitory assays demonstrated that the compound could effectively block key signaling pathways associated with tumor growth, such as the MAPK/ERK pathway .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to assess the cytotoxicity of this compound on various cancer cell lines (e.g., MCF7 for breast cancer). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure .
- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .
Data Tables
Properties
IUPAC Name |
butyl 4-[[1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-3-4-15-31-25(30)20-10-12-21(13-11-20)26-23(28)22-9-6-14-27(24(22)29)32-17-19-8-5-7-18(2)16-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPFUVMDAQYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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